P4Q-391 -

P4Q-391

Catalog Number: EVT-8743270
CAS Number:
Molecular Formula: C24H16ClF4NO4
Molecular Weight: 493.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of P4Q-391 has evolved through various methods aimed at improving yield and reducing toxicity. Initial synthetic routes relied on heavy-metal reagents and harsh conditions, which posed safety and environmental concerns. Recent advancements have focused on scalable multigram syntheses that utilize more benign reagents and milder conditions .

Technical Details:

Molecular Structure Analysis

P4Q-391 features a complex molecular structure characterized by a quinolone core substituted with diarylether groups. This structural arrangement is crucial for its biological activity.

Structural Data:

  • Molecular Formula: C20H18N2O3
  • Molecular Weight: Approximately 334.37 g/mol
  • Key Functional Groups: The presence of a quinolone ring system and diarylether side chains contributes to its pharmacological properties.

The structural integrity and configuration of P4Q-391 play a significant role in its interaction with target enzymes within the malaria parasite .

Chemical Reactions Analysis

P4Q-391 undergoes several chemical reactions that are pivotal for its activity against malaria. The primary reaction involves binding to the cytochrome bc1 complex, leading to disruption in the electron transport chain.

Technical Details:

  • Mechanism of Action: The compound inhibits the enzyme's function by competing with natural substrates, effectively halting ATP production in the parasite .
  • Selectivity: In vitro studies have demonstrated that P4Q-391 exhibits high selectivity for parasitic targets over human counterparts, with an EC50 range against P. falciparum from 3.18 to 32.3 nM .
Mechanism of Action

P4Q-391 exerts its antimalarial effects primarily through inhibition of mitochondrial respiration in Plasmodium species. This process is characterized by:

Process:

  1. Targeting Cytochrome bc1 Complex: P4Q-391 binds to this enzyme complex located in the inner mitochondrial membrane of the parasite.
  2. Disruption of Electron Transport Chain: By inhibiting this complex, P4Q-391 effectively disrupts ATP synthesis, leading to energy depletion within the parasite.
  3. Selectivity Profile: Studies indicate that P4Q-391 demonstrates minimal inhibition on human cytochrome bc1 compared to its effect on parasitic forms, making it a safer alternative for treatment .
Physical and Chemical Properties Analysis

P4Q-391 possesses distinct physical and chemical properties that contribute to its efficacy as an antimalarial agent.

Physical Properties:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.

Chemical Properties:

  • Stability: The compound exhibits stability under standard laboratory conditions.
  • Reactivity: It engages selectively with biological targets without significant off-target effects observed in preliminary studies.
Applications

P4Q-391 is primarily applied in scientific research focused on malaria treatment. Its development represents a significant advancement in antimalarial drug design, particularly against resistant strains.

Scientific Uses:

  • Antimalarial Research: Used extensively in studies assessing efficacy against various Plasmodium isolates.
  • Pharmacokinetic Studies: Evaluated for absorption, distribution, metabolism, and excretion properties in preclinical models.
  • Clinical Trials: Currently being assessed for safety and efficacy in human subjects suffering from malaria .
Discovery and Development Background

Historical Evolution of 4(1H)-Quinolone Antimalarials

The 4(1H)-quinolone scaffold emerged as a promising antimalarial chemotype over 80 years ago with the identification of endochin. Discovered in the 1940s by Andersag and coworkers, endochin demonstrated potent causal prophylactic and blood-stage activity in avian malaria models (Plasmodium cathemerium in canaries) [1] [2]. Despite promising antiplasmodial properties targeting the parasite’s mitochondrial electron transport chain, endochin failed in mammalian models due to rapid metabolic inactivation and poor oral bioavailability [1] [2]. Subsequent efforts in the 1970s explored structurally related compounds like ICI56,780, a 3-ester quinolone featuring a 2-phenoxyethoxy substituent. This derivative demonstrated radical cure capabilities (hypnozoite eradication in Plasmodium cynomolgi-infected primates) and blood-stage activity in rodents. However, its development was abandoned due to high resistance emergence and inadequate oral absorption [2]. Parallel work on the 4(1H)-pyridone clopidol confirmed the potential of targeting parasite respiration but faced clinical failure from poor solubility and rapid clearance [2]. These historical candidates established the cytochrome bc~1~ complex as a vulnerable target but underscored the need for optimized pharmacokinetic and resistance profiles.

Table 1: Evolution of Key 4(1H)-Quinolone/Pyridone Antimalarials

CompoundEraKey Antiplasmodial ActivityDevelopment Limitation
Endochin1940sAvian malaria prophylaxis & blood stageRapid metabolism, inactive in mammals
ICI56,7801970sRodent blood stages, P. cynomolgi hypnozoitesPoor bioavailability, rapid resistance
Clopidol1970sBroad blood-stage activityLow solubility, high clearance
Atovaquone1990sLicensed for P. falciparum prophylaxis & treatmentHigh resistance risk (monotherapy)
GW844520 (GSK)2000sPotent blood stage efficacy (P. yoelii)Toxicity (mammalian bc1 inhibition)

Medicinal Chemistry Optimization of Endochin Derivatives

Driven by endochin’s metabolic instability, systematic structure-activity relationship (SAR) studies were initiated, focusing on enhancing metabolic stability while retaining potent bc~1~ inhibition. Early efforts identified that simple alkyl or aryl groups at the 3-position moderately improved activity but failed to address metabolic vulnerabilities [1] [2]. A breakthrough stemmed from emulating the diarylether side chain present in GlaxoSmithKline's advanced pyridone candidate, GW844520 [1]. Incorporating a diphenylether moiety at the critical 3-position of the 4(1H)-quinolone core yielded ELQ-300 and P4Q-391 [1] [2].

P4Q-391 embodies strategic medicinal chemistry refinements:

  • Core Stabilization: Retention of the 4(1H)-quinolone nucleus essential for binding the ubiquinol oxidation site (Qo site) of the Plasmodium cytochrome bc~1~ complex.
  • Diarylether Side Chain: Introduction of a lipophilic diphenylether at the 3-position significantly enhances metabolic stability by impeding oxidative dealkylation pathways that plagued endochin. This modification also contributes to improved membrane permeability and target affinity [1] [7].
  • Substituent Tuning: Optimization of substituents on the terminal phenyl ring of the diarylether chain and the benzenoid ring of the quinolone core fine-tuned physicochemical properties (e.g., logP, solubility) and antiplasmodial potency against resistant strains [2] [7].

These optimizations yielded a compound (P4Q-391) exhibiting low nanomolar inhibitory concentrations (EC~50~ range: 3.18–32.3 nM) against diverse Plasmodium falciparum strains, including chloroquine-sensitive (D6, 3D7), multidrug-resistant (Dd2, W2, SE Asian isolates), and notably, the atovaquone-resistant strain TM90-C2B (bearing the Tyr268Ser cytochrome b mutation). P4Q-391 showed only 3.2-fold reduced activity against TM90-C2B versus sensitive strains, markedly lower than the 16.7-fold reduction seen with GSK932121A (pyridone analog) [1]. Crucially, P4Q-391 demonstrated activity against both P. falciparum and P. vivax clinical field isolates from Papua, Indonesia (median EC~50~ = 30.6 nM and 54.5 nM, respectively) [1], confirming its potential against major human malaria species.

Role of Public-Private Partnerships in P4Q-391 Development

The progression of P4Q-391 from a lead compound to a preclinical candidate was critically enabled by Public-Private Partnerships. The Medicines for Malaria Venture played a pivotal role, forming and coordinating a dedicated team of investigators to evaluate and optimize endochin derivatives [1]. PPPs, defined as contractual agreements sharing skills, assets, risks, and rewards between public agencies and private entities [4] [10], provided essential frameworks for P4Q-391's advancement:

  • Risk Mitigation & Resource Sharing: The high costs and technical challenges of antimalarial discovery, particularly optimizing complex medicinal chemistry and conducting rigorous preclinical profiling, were mitigated through shared investment and expertise. MMV facilitated access to specialized capabilities (e.g., high-throughput screening, pharmacokinetic studies, rodent efficacy models) beyond the scope of individual academic labs [1] [2].
  • Alignment with Eradication Goals: PPPs like MMV prioritize compounds aligned with malaria eradication Target Product Profiles, emphasizing multi-stage activity, low resistance potential, and suitability for use in endemic regions. P4Q-391’s activity against liver, blood, and transmission stages fulfilled key criteria for an eradication therapy [1] [2] [7].
  • Accelerated Pathway: MMV’s established "test cascade" provided a standardized, efficient pathway for candidate progression. This involved sequential evaluation of synthetic analogs against predefined criteria: in vitro potency, metabolic stability, cytotoxicity, ex vivo activity against field isolates, and in vivo efficacy in murine malaria models [1].

Table 2: Key Contributions of the MMV Partnership to P4Q-391 Development

Partnership ElementContribution to P4Q-391
Coordinated Research TeamIntegrated medicinal chemistry, parasitology, pharmacology expertise from multiple institutions
Standardized Test CascadeDefined pathway for optimization & selection (SAR, metabolic stability, in vitro/in vivo efficacy)
Funding & ResourcesAccess to high-cost infrastructure (e.g., clinical isolate testing, GLP tox, formulation)
Target Product ProfileFocused optimization on multi-stage activity, transmission-blocking, and resistance resilience

Preclinical Candidate Selection Criteria within MMV Pipelines

Selection of P4Q-391 as a late lead candidate within the MMV pipeline followed stringent, multi-parametric criteria designed to identify compounds with high potential for clinical success and impact on eradication [1] [2]:

  • Potency & Multi-Stage Activity: Demonstrable sub-nanomolar to low nanomolar activity against asexual blood stages of drug-sensitive and multidrug-resistant P. falciparum and P. vivax. Significant activity against critical transmission stages (gametocytes, ookinetes; e.g., P4Q-391 related analogs showed IC~50~ook ~ 0.7 μM) [7] and liver stages was essential.
  • Resistance Resilience: Reduced susceptibility to existing resistance mechanisms, particularly cytochrome b mutations conferring atovaquone resistance (e.g., Tyr268Ser), as confirmed for P4Q-391 [1]. Activity against transgenic parasites (P. falciparum D10yDHOD) designed to bypass electron transport inhibition further validated the target specificity [1].
  • Selectivity & Safety Margins: High selectivity index (>400-fold) against mammalian cells, demonstrated by cytotoxicity IC~50~ >10 μM in J774 macrophages, human foreskin fibroblasts (HFF), and murine bone marrow progenitors (CFU-GM, BFUE, CFU-GEMM) [1].
  • Pharmacokinetic (PK) & Physicochemical Properties: Good metabolic stability (especially in human liver microsomes), adequate solubility, and oral bioavailability sufficient to achieve efficacious blood concentrations in preclinical models. While ELQ-300 possessed superior oral bioavailability and half-life, P4Q-391 met thresholds for progression within specific use-case profiles [1] [2].
  • In Vivo Efficacy: Demonstrated reduction in parasitemia in rodent malaria models (e.g., P. berghei, P. yoelii) following oral administration. Related 4(1H)-quinolones showed significant efficacy (e.g., 45% reduction at 50 mg/kg) [7], providing proof-of-concept for the series. Synergy with proguanil (like the atovaquone-proguanil combination) was also a favorable indicator [7].

P4Q-391 successfully met these core criteria, establishing it as a viable backup or complementary candidate to ELQ-300 within the MMV portfolio, offering distinct advantages in certain resistance and species profiles [1] [2]. Its progression exemplifies the rigorous, data-driven candidate selection process employed by modern antimalarial PPPs to deliver next-generation medicines.

Properties

Product Name

P4Q-391

IUPAC Name

6-chloro-3-[2-fluoro-4-[4-(trifluoromethoxy)phenoxy]phenyl]-7-methoxy-2-methyl-1H-quinolin-4-one

Molecular Formula

C24H16ClF4NO4

Molecular Weight

493.8 g/mol

InChI

InChI=1S/C24H16ClF4NO4/c1-12-22(23(31)17-10-18(25)21(32-2)11-20(17)30-12)16-8-7-15(9-19(16)26)33-13-3-5-14(6-4-13)34-24(27,28)29/h3-11H,1-2H3,(H,30,31)

InChI Key

NNNAUTBFAMPSKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=C(C=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.